2-(4-Bromo-3-methylphenyl)acetic acid
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Overview
Description
2-(4-Bromo-3-methylphenyl)acetic acid is a brominated aromatic compound with potential relevance in various chemical applications. While the specific compound is not directly discussed in the provided papers, related compounds and their properties and reactions can offer insights into the behavior of 2-(4-Bromo-3-methylphenyl)acetic acid.
Synthesis Analysis
The synthesis of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, involves regioselective bromination techniques. For instance, 4-methoxyphenylacetic acid was brominated using bromine in acetic acid to achieve an 84% yield . This suggests that a similar approach could be applied to synthesize 2-(4-Bromo-3-methylphenyl)acetic acid by substituting the starting material with an appropriate 3-methylphenylacetic acid derivative.
Molecular Structure Analysis
The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid reveals that the methoxy group is nearly coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . This information indicates that in 2-(4-Bromo-3-methylphenyl)acetic acid, the bromine atom would likely exhibit electron-withdrawing properties, influencing the molecule's reactivity and physical properties.
Chemical Reactions Analysis
The bromination kinetics of various heterocyclic systems, including 2-methoxycarbonyl derivatives, have been studied, showing characteristic features similar to those of benzene derivatives . This implies that the bromine atom in 2-(4-Bromo-3-methylphenyl)acetic acid would make the compound susceptible to further electrophilic substitution reactions, particularly at positions activated by the electron-donating methyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds can be complex, as demonstrated by the analysis of polymorphs of a chloro-fluorophenyl-thiazolyl acetic acid derivative using various techniques, including solid-state NMR and X-ray diffraction . These techniques revealed details about hydrogen bonding, molecular conformation, and pi-stacking interactions, which are crucial for understanding the physical properties of the compound. For 2-(4-Bromo-3-methylphenyl)acetic acid, similar interactions could influence its solubility, melting point, and stability, which are essential parameters for its practical applications.
Scientific Research Applications
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Field : Coordination Chemistry
- Application : The compound could potentially be used as a ligand in coordination chemistry for the preparation of metal-organic frameworks and other functional materials.
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- Application : Bromination of various acetophenone derivatives .
- Methods & Procedures : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
- Results & Outcomes : The specific results and outcomes are not provided in the source, but would typically involve the successful bromination of the acetophenone derivatives .
Safety And Hazards
properties
IUPAC Name |
2-(4-bromo-3-methylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFFNLRLDVODNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394210 |
Source
|
Record name | 2-(4-bromo-3-methylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methylphenyl)acetic acid | |
CAS RN |
215949-57-8 |
Source
|
Record name | 2-(4-bromo-3-methylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Bromo-3-methylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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